molecular formula C8H5BrFN3 B3275369 3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole CAS No. 623577-63-9

3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole

Cat. No.: B3275369
CAS No.: 623577-63-9
M. Wt: 242.05 g/mol
InChI Key: BXDJOYGNKVVADL-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole ( 623577-63-9) is a valuable brominated and fluorinated aromatic triazole serving as a versatile building block in organic and medicinal chemistry research. With a molecular formula of C 8 H 5 BrFN 3 and a molecular weight of 242.05 g/mol, this compound is characterized by its 1,2,4-triazole core, which is substituted with a bromine atom and linked to a 4-fluorophenyl group . This specific structure makes it a critical intermediate for the synthesis of more complex molecules, particularly in pharmaceutical development. The presence of both bromine and fluorine atoms on the aromatic systems offers distinct advantages for chemical synthesis. The bromine atom acts as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of derivatives . The fluorine atom, a common feature in modern drug design, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. As a result, this compound is primarily used as a precursor in the exploration of new active compounds, where the 1,2,4-triazole moiety is a privileged scaffold known for a wide range of biological activities. It is strictly for use in laboratory research settings. Specifications: • CAS Number: 623577-63-9 • Molecular Formula: C 8 H 5 BrFN 3 • Molecular Weight: 242.05 g/mol • MDL Number: MFCD25965474 Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a risk assessment and implement appropriate safety controls before use.

Properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJOYGNKVVADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with bromine and sodium azide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole are influenced by substituent positions, halogen type, and steric/electronic effects. Below is a detailed comparison with structurally related triazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Br (C3), 4-F-C₆H₄ (N1) 241.07 Antimicrobial potential, halogen bonding
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole Br (C3, C5), CH₂-4-F-C₆H₄ (N1) 334.97 Increased lipophilicity; unknown bioactivity
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Br (C2-phenyl), varied R groups (C4) ~300–350 Broad antimicrobial activity
Epoxiconazole Cl (C2-phenyl), 4-F-C₆H₄, epoxypropyl (N1) 329.77 Agricultural fungicide; sterol biosynthesis inhibition
3-Chloro-1-(4-fluorophenyl)-1H-1,2,4-triazole Cl (C3), 4-F-C₆H₄ (N1) 197.62 Reduced steric hindrance vs. Br; lower activity in some assays

Halogen Substitution (Br vs. Cl)

  • Bromine vs. Chlorine: Bromine’s larger atomic radius (183 pm vs.
  • Electronic Effects : The electron-withdrawing nature of Br increases the triazole ring’s electrophilicity, which may enhance interactions with nucleophilic residues in enzymes (e.g., CYP51 in antifungal activity) .

Substituent Position and Steric Effects

  • Para-Fluorophenyl vs. Ortho-Substituted Phenyl : The 4-fluorophenyl group in the target compound minimizes steric hindrance compared to 2-bromophenyl derivatives (e.g., compounds in ). Ortho-substituted analogs exhibit reduced bioavailability due to steric clashes, as seen in lower antifungal activity compared to para-substituted triazoles .
  • Benzyl vs. Direct Phenyl Attachment : 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole introduces a methylene spacer, increasing flexibility but reducing ring planarity, which may hinder π-π stacking in enzyme active sites.

Biological Activity

3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole (CAS No. 623577-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

  • Molecular Formula : C₈H₅BrFN₃
  • Molecular Weight : 242.05 g/mol
  • Structure : The compound features a triazole ring substituted with a bromine atom and a fluorophenyl group, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial properties and potential anti-inflammatory effects.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.25 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study highlighted that triazole derivatives with specific substitutions, including fluorophenyl groups, demonstrated enhanced antibacterial activity compared to their precursors .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Clinafloxacin Derivative0.25MRSA
Ciprofloxacin Derivative0.5E. coli

Anti-inflammatory Activity

In addition to its antibacterial properties, research has explored the anti-inflammatory potential of triazole derivatives:

  • Cytokine Release : Compounds structurally related to this compound have been evaluated for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMC). Notably, certain derivatives significantly reduced TNF-α levels by approximately 44–60% .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

  • Antibacterial Efficacy Study : A synthesis of various triazoles indicated that compounds with a fluorophenyl moiety exhibited superior antibacterial effects against both planktonic and biofilm-forming bacteria. The study reported that specific derivatives had MIC values lower than traditional antibiotics like chloramphenicol .
  • Inflammation Modulation Study : In vitro assays demonstrated that certain triazole derivatives could inhibit the proliferation of PBMCs and reduce inflammatory cytokine production significantly. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization or substitution reactions. A common method starts with a triazole precursor (e.g., 1-(4-fluorophenyl)-1H-1,2,4-triazole), which undergoes bromination using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., dimethylformamide) under reflux. Base catalysts (e.g., potassium carbonate) improve reaction efficiency. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield (70–85%) and purity .

Q. How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings). SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
  • NMR spectroscopy : 1H^{1}\text{H}-NMR shows distinct peaks for bromine (deshielded protons) and fluorophenyl groups (e.g., doublets near δ 7.5–8.0 ppm). 19F^{19}\text{F}-NMR confirms fluorophenyl substitution .
  • Mass spectrometry : ESI-MS provides molecular ion peaks matching the exact mass (e.g., m/z 255.98 for [M+H]+^+) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data (e.g., bond lengths, torsion angles) be resolved?

Discrepancies often arise from crystal packing forces or solvent effects. To address this:

  • Compare multiple crystallographic datasets (e.g., Cambridge Structural Database entries).
  • Use DFT calculations (B3LYP/6-311G++(d,p)) to model gas-phase geometry, then apply corrections for solvent or solid-state interactions .
  • Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

Q. What strategies improve regioselectivity in substitution reactions involving the bromine atom?

  • Solvent control : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site.
  • Catalysts : Copper(I) iodide or palladium complexes enhance cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
  • Protecting groups : Temporarily block reactive sites (e.g., methyl groups on the triazole ring) to direct substitution .

Q. How can biological activity be systematically evaluated for this compound?

  • In vitro assays : Screen against enzyme targets (e.g., cytochrome P450) or microbial strains. Use fluorometric assays to measure inhibition (IC50_{50}) or minimum inhibitory concentration (MIC) .
  • Molecular docking : Simulate binding interactions with proteins (e.g., triazole-binding enzymes) using AutoDock Vina. Validate with isothermal titration calorimetry (ITC) to quantify binding constants .
  • Toxicity profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays .

Methodological Challenges

Q. How are crystallization challenges addressed for X-ray diffraction studies?

  • Solvent screening : Test mixed solvents (e.g., chloroform/petroleum ether) to obtain single crystals .
  • Temperature gradients : Slow cooling (0.5°C/hour) reduces disorder.
  • Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXL refinement with TWIN/BASF commands resolves twinning issues .

Q. What analytical approaches reconcile conflicting spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts)?

  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening.
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace signal origins.
  • 2D NMR : HSQC and HMBC correlations map 1H^{1}\text{H}-13C^{13}\text{C} connectivity, resolving ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole
Reactant of Route 2
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3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole

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